molecular formula C23H36O2 B12669813 (17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol CAS No. 94405-99-9

(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol

Cat. No.: B12669813
CAS No.: 94405-99-9
M. Wt: 344.5 g/mol
InChI Key: ZCJDRIHZLNGEBB-KOORYGTMSA-N
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Description

(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol is a synthetic steroid compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol typically involves multiple steps, starting from basic steroid precursors. The process often includes:

    Methoxylation: Introduction of a methoxy group at the 3-position.

    Propylation: Addition of a propyl group at the 17-position.

    Cyclization: Formation of the androstane ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation agents like bromine (Br2) or chlorine (Cl2) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol has been explored for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol involves its interaction with specific molecular targets, such as hormone receptors. It can modulate signaling pathways and influence gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    17beta-hydroxy-5alpha-androstan-3-one: A related steroid with similar structural features.

    17beta-Nitro-5alpha-androstan-3alpha-ol: Another analog with distinct functional groups.

Uniqueness

(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol is unique due to its specific methoxy and propyl substitutions, which confer distinct chemical and biological properties compared to other androstane derivatives.

Properties

CAS No.

94405-99-9

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-17-propyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C23H36O2/c1-5-11-23(24)14-10-20-18-7-6-16-15-17(25-4)8-12-21(16,2)19(18)9-13-22(20,23)3/h6,15,18-20,24H,5,7-14H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1

InChI Key

ZCJDRIHZLNGEBB-KOORYGTMSA-N

Isomeric SMILES

CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC)C)C)O

Canonical SMILES

CCCC1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC)C)C)O

Origin of Product

United States

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